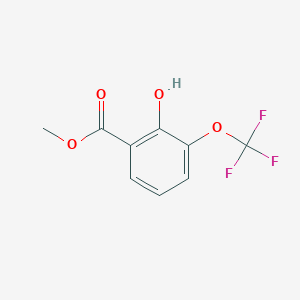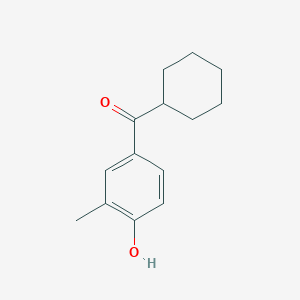
Cyclohexyl(4-hydroxy-3-methylphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexyl(4-hydroxy-3-methylphenyl)methanone is an organic compound that belongs to the class of aromatic hydroxyketones It is characterized by a cyclohexyl group attached to a phenyl ring, which is further substituted with a hydroxyl group at the 4-position and a methyl group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclohexyl(4-hydroxy-3-methylphenyl)methanone can be synthesized through several methods:
Fries Rearrangement: This method involves the rearrangement of cyclohexyl(4-hydroxy-3-methylphenyl)carboxylate in the presence of aluminum chloride at elevated temperatures.
Friedel-Crafts Acylation: Another method involves the acylation of 4-hydroxy-3-methylphenyl with cyclohexanecarbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound often employs the Friedel-Crafts acylation method due to its efficiency and scalability. The process involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexyl(4-hydroxy-3-methylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid under strong oxidizing conditions.
Reduction: The carbonyl group can be reduced to form an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Cyclohexyl(4-oxo-3-methylphenyl)methanone or cyclohexyl(4-carboxy-3-methylphenyl)methanone.
Reduction: Cyclohexyl(4-hydroxy-3-methylphenyl)methanol.
Substitution: Cyclohexyl(4-alkoxy-3-methylphenyl)methanone.
Wissenschaftliche Forschungsanwendungen
Cyclohexyl(4-hydroxy-3-methylphenyl)methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of UV-curable coatings and inks due to its photoinitiating properties.
Wirkmechanismus
The mechanism of action of Cyclohexyl(4-hydroxy-3-methylphenyl)methanone involves its interaction with specific molecular targets and pathways:
Photoinitiation: The compound absorbs UV light and undergoes a photochemical reaction, generating free radicals that initiate polymerization reactions.
Biological Activity: The hydroxyl and carbonyl groups interact with biological molecules, potentially inhibiting enzymes or modulating signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Cyclohexyl(4-hydroxy-3-methylphenyl)methanone can be compared with other similar compounds:
Cyclohexyl(2-hydroxyphenyl)methanone: Similar structure but with the hydroxyl group at the 2-position.
Cyclohexyl(4-hydroxyphenyl)methanone: Lacks the methyl group at the 3-position.
Cyclohexyl(4-hydroxy-3-methoxyphenyl)methanone: Contains a methoxy group instead of a methyl group at the 3-position.
These comparisons highlight the unique substitution pattern of this compound, which can influence its chemical reactivity and applications.
Eigenschaften
CAS-Nummer |
18731-70-9 |
|---|---|
Molekularformel |
C14H18O2 |
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
cyclohexyl-(4-hydroxy-3-methylphenyl)methanone |
InChI |
InChI=1S/C14H18O2/c1-10-9-12(7-8-13(10)15)14(16)11-5-3-2-4-6-11/h7-9,11,15H,2-6H2,1H3 |
InChI-Schlüssel |
GPOIZXMGUIEIKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C(=O)C2CCCCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


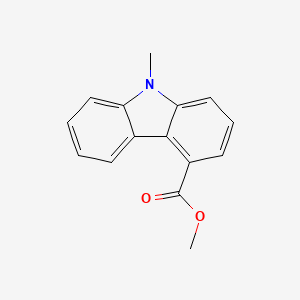
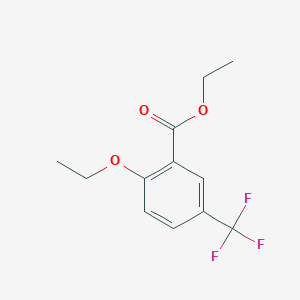

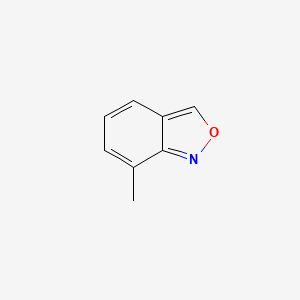
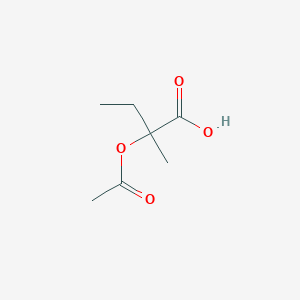
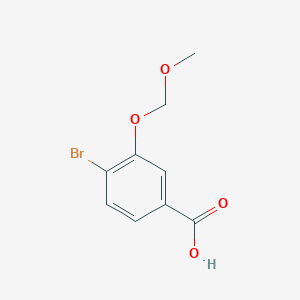
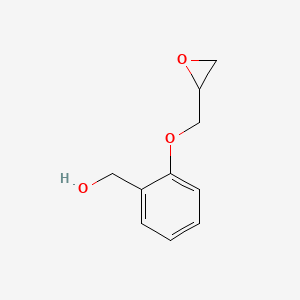
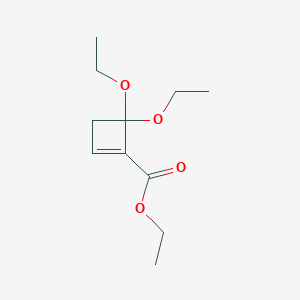


![N-methyl-2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxyethanamine](/img/structure/B13980284.png)
![(7-nitro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-3-yl)methanol](/img/structure/B13980285.png)
